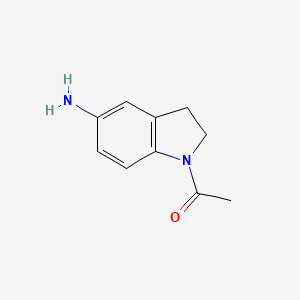

1-Acetyl-5-aminoindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDUFDGEYKOQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303430 | |

| Record name | 1-Acetyl-5-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-96-8 | |

| Record name | 4993-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-5-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-5-aminoindoline: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Acetyl-5-aminoindoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to biologically active indole derivatives. This document synthesizes available data to serve as a foundational resource for researchers working with this molecule.

Chemical Properties

This compound is a derivative of indoline, featuring an acetyl group on the nitrogen atom of the heterocyclic ring and an amino group at the 5-position of the benzene ring. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol [1] |

| CAS Number | 4993-96-8 |

| Physical Form | Solid[2] |

| Purity (typical) | 95% |

| Storage Temperature | Refrigerator[2] |

Spectral Data: While full spectral data sets are often proprietary, the availability of NMR, FTIR, Raman, and UV-Vis spectra for this compound has been noted.[1] For the precursor, 1-Acetyl-5-nitroindoline, IR and NMR spectra are accessible and can be used as a reference for confirming the success of the reduction step in the synthesis.[3]

Synthesis

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 1-Acetyl-5-nitroindoline. This transformation can be achieved with high selectivity through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1-Acetyl-5-nitroindoline

This protocol is adapted from established procedures for the reduction of aromatic nitro groups in the presence of other functional groups.

Materials:

-

1-Acetyl-5-nitroindoline

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a hydrogenation flask, dissolve 1-Acetyl-5-nitroindoline in a suitable solvent (e.g., ethanol).

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key structural features: the aromatic ring, the secondary amine of the indoline ring (as an amide), and the primary aromatic amino group.

Reactions of the Aromatic Amino Group

The 5-amino group is a versatile functional handle for further chemical modifications.

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

-

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures, will convert the primary amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products. Care should be taken to handle this compound under an inert atmosphere to prevent degradation.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The N-acetyl group on the indoline nitrogen is also an ortho-, para-director, but its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group. The positions ortho and para to the powerful amino group (positions 4 and 6, and position 2, respectively) are the most likely sites for electrophilic attack.

-

Halogenation: Bromination or chlorination is expected to occur readily at the positions ortho to the amino group.

-

Nitration: Nitration can be achieved using standard nitrating agents, with the substitution pattern directed by the amino and N-acetyl groups.

-

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Reactivity Overview

References

An In-depth Technical Guide to 1-Acetyl-5-aminoindoline (CAS: 4993-96-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-aminoindoline, with the CAS number 4993-96-8, is a heterocyclic organic compound featuring an indoline core. While direct biological and pharmacological data on this compound is limited in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate and building block in the synthesis of a variety of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in medicinal chemistry as a precursor to biologically active derivatives. The toxicological profile of this compound has not been extensively investigated, warranting careful handling and use in a research setting.

Physicochemical Properties

This compound is a solid, crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 4993-96-8 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Solid, Crystalline Powder | [1] |

| Purity | Typically >95% | |

| Melting Point | 181-184 °C | |

| InChI Key | WSDUFDGEYKOQRT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the acetylation of 5-nitroindoline, followed by the reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-nitroindoline

This procedure involves the acetylation of 5-nitroindoline using acetic anhydride in the presence of pyridine.

-

Materials:

-

5-nitroindoline

-

Pyridine

-

Acetic anhydride

-

Argon (or other inert gas)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 5-nitroindoline in a mixture of pyridine and acetic anhydride.[3]

-

Stir the mixture under an argon atmosphere for approximately 17 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure to yield 1-Acetyl-5-nitroindoline.[3]

-

The product can be further purified by recrystallization. The melting point of the purified compound is reported to be 175-177 °C.[3]

-

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of 1-Acetyl-5-nitroindoline to an amino group via catalytic hydrogenation.

-

Materials:

-

1-Acetyl-5-nitroindoline

-

Ethanol

-

Tetrahydrofuran (THF)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

Dissolve 1-Acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in a mixture of ethanol (100 mL) and THF (30 mL).[3]

-

Add 5% Pd/C catalyst (600 mg) to the solution.[3]

-

Hydrogenate the mixture at atmospheric pressure for 2 hours.[3]

-

Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.[3]

-

Concentrate the filtrate in vacuo to obtain a solid.[3]

-

Recrystallize the solid from ethanol to yield this compound as a white crystalline solid (580 mg, 68% yield). The melting point is reported to be 185-186.5 °C.[3]

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a versatile starting material for the synthesis of more complex heterocyclic compounds. The presence of a reactive primary amine group on the indoline scaffold allows for a variety of chemical transformations, making it a valuable building block in drug discovery programs.

Precursor for Biologically Active Molecules

While this compound itself does not have well-documented biological activity, it serves as a key precursor for the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as protein tyrosine kinases and protein serine/threonine kinases.

The general scheme involves the reaction of the amino group of this compound with various electrophiles to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-5-aminoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a protected aniline nitrogen within an indoline scaffold and a free aromatic amine, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional dyes. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, beginning from commercially available indoline. The detailed protocol covers the protection of the indoline nitrogen via acetylation, subsequent regioselective nitration at the 5-position, and the final reduction of the nitro group to the desired amine. Furthermore, this document outlines the standard analytical techniques used for the characterization and purity assessment of the final compound, supported by expected physicochemical and spectroscopic data. All experimental procedures and data are presented to facilitate replication and adaptation in a laboratory setting.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 1-acetylindoline. The precursor, 1-acetylindoline, is readily prepared by the acetylation of indoline. The subsequent steps involve the nitration of the aromatic ring, followed by the reduction of the resulting nitro-intermediate.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-nitroindoline

This procedure involves two sequential reactions: the acetylation of indoline followed by nitration.

a) Acetylation of Indoline The protection of the secondary amine of the indoline ring is a crucial first step to control reactivity and prevent side reactions during nitration. A standard method involves reaction with acetic anhydride.[1]

-

Reagents and Materials : Indoline, acetic anhydride, sodium acetate, water, hydrochloric acid.

-

Procedure :

-

In a round-bottom flask, suspend indoline (1.0 eq) in water.

-

Add concentrated hydrochloric acid (approx. 1.0 eq) to dissolve the indoline, forming indoline hydrochloride.

-

In a separate beaker, prepare a solution of sodium acetate (approx. 1.1 eq) in water.

-

To the stirred indoline hydrochloride solution, add acetic anhydride (1.2 eq).

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously. A precipitate of 1-acetylindoline should form.

-

Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration. The crude product can be used directly in the next step.

-

b) Nitration of 1-Acetylindoline Nitration is performed under carefully controlled temperature conditions using a mixture of nitric and sulfuric acids to regioselectively install a nitro group at the 5-position of the indoline ring.[2]

-

Reagents and Materials : 1-Acetylindoline, concentrated sulfuric acid, fuming nitric acid.

-

Procedure :

-

To a clean, dry flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -15°C, add concentrated sulfuric acid.

-

Slowly add 1-acetylindoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 0°C.

-

Once the addition is complete and the solution is homogeneous, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise. Maintain the internal temperature between -15°C and -10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, very carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, 1-Acetyl-5-nitroindoline, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The product has a reported melting point of 175-176 °C.[3]

-

Step 2: Reduction of 1-Acetyl-5-nitroindoline to this compound

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

-

Reagents and Materials : 1-Acetyl-5-nitroindoline, Palladium on Carbon (5% or 10% Pd/C), Ethanol or Tetrahydrofuran (THF), Hydrogen gas (H₂).

-

Procedure :

-

Charge a hydrogenation vessel with 1-Acetyl-5-nitroindoline (1.0 eq) and a suitable solvent such as ethanol or THF.

-

Carefully add the Pd/C catalyst (typically 1-5 mol% Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure solid.

-

Characterization

A general workflow for the characterization of the synthesized product is shown below.

Caption: General workflow for product purification and characterization.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4993-96-8 | [5][6] |

| Molecular Formula | C₁₀H₁₂N₂O | [7] |

| Molecular Weight | 176.22 g/mol | [7] |

| Exact Mass | 176.094963 g/mol | [7] |

| Physical Form | Solid | |

| Purity | Typically >95% | [6] |

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and general principles of spectroscopy.[8][9][10]

Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | Singlet | 1H | Ar-H (C4-H) |

| ~ 6.6 - 6.8 | Multiplet | 2H | Ar-H (C6-H, C7-H) |

| ~ 4.0 | Triplet | 2H | N-CH₂ (C2-H) |

| ~ 3.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.1 | Triplet | 2H | Ar-CH₂ (C3-H) |

| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |

Table 2: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H |

| 1650 - 1620 | Strong | C=O Stretch | Tertiary Amide (N-Acetyl) |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1550 - 1450 | Medium | C=C Stretch | Aromatic Ring |

Table 3: Expected Mass Spectrometry Data

| m/z Value | Ion Type | Notes |

| 176.09 | [M]⁺ (Molecular Ion) | Corresponds to the exact mass of the compound. |

| 134.08 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyl group is a common fragmentation pathway for N-acetyl compounds.[11] |

| 133.07 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |

Safety Information

-

Hazardous Reagents : Concentrated acids (sulfuric, nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acetic anhydride is corrosive and a lachrymator.

-

Catalytic Hydrogenation : Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment. The Pd/C catalyst can be pyrophoric, especially after use; handle with care and quench properly before disposal.

-

General Handling : Standard laboratory safety practices should be followed. Refer to the Safety Data Sheets (SDS) for all chemicals used.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols as needed for their specific applications and to consult primary literature for further details on related chemical transformations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 3. 1-Acetyl-5-nitroindoline 98 33632-27-8 [sigmaaldrich.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. keyorganics.net [keyorganics.net]

- 6. 1-ACETYL-5-AMINO-2,3-DIHYDRO-(1H)-INDOLE | 4993-96-8 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. chem.washington.edu [chem.washington.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Acetyl-5-aminoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-5-aminoindoline. Due to the limited availability of publicly accessible experimental spectra, this document presents a compilation of predicted and typical spectroscopic values based on the chemical structure and data from analogous compounds. These data are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanone Molecular Formula: C₁₀H₁₂N₂O[1] Molecular Weight: 176.22 g/mol [1] CAS Number: 4993-96-8

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.9 (Predicted) | s | 1H | Ar-H (H-4) |

| ~6.7 (Predicted) | dd | 1H | Ar-H (H-6) |

| ~6.6 (Predicted) | d | 1H | Ar-H (H-7) |

| ~4.0 (Predicted) | t | 2H | N-CH₂ |

| ~3.5 (Predicted) | br s | 2H | NH₂ |

| ~3.1 (Predicted) | t | 2H | C-CH₂ |

| ~2.2 (Predicted) | s | 3H | COCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 (Predicted) | C=O (Acetyl) |

| ~145.0 (Predicted) | C-5 (C-NH₂) |

| ~138.0 (Predicted) | C-3a |

| ~128.0 (Predicted) | C-7a |

| ~116.0 (Predicted) | C-6 |

| ~115.0 (Predicted) | C-4 |

| ~108.0 (Predicted) | C-7 |

| ~50.0 (Predicted) | C-2 (N-CH₂) |

| ~28.0 (Predicted) | C-3 (C-CH₂) |

| ~24.0 (Predicted) | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 (Predicted) | Strong, Broad | N-H Stretch (Amine) |

| ~3050-3000 (Predicted) | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 (Predicted) | Medium | C-H Stretch (Aliphatic) |

| ~1640 (Predicted) | Strong | C=O Stretch (Amide) |

| ~1600, ~1500 (Predicted) | Medium-Strong | C=C Stretch (Aromatic) |

| ~1370 (Predicted) | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 176.10 | [M]⁺ (Molecular Ion) |

| 134.08 | [M - COCH₂]⁺ |

| 119.07 | [M - NH₂ - COCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width of 0 to 220 ppm is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to TMS or the residual solvent peak.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Acquisition:

-

Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

Mass Range: A scan range of m/z 40-500 is typically appropriate.

-

Source Temperature: The ion source temperature is maintained at approximately 200-250 °C.

Data Analysis:

-

The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) is used to determine the molecular weight.

-

The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their synthesized material and compare it with the predictive information provided herein.

References

1-Acetyl-5-aminoindoline: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a constrained indoline core with a reactive amino group and a protecting acetyl moiety, make it an attractive starting point for the development of novel therapeutics. The indoline nucleus is a common motif in many natural products and approved drugs, recognized for its ability to interact with various biological targets. The strategic placement of the amino group at the 5-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . The acetyl group at the 1-position serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 5-nitroindoline. The first step is the N-acetylation of 5-nitroindoline, followed by the reduction of the nitro group to an amine.

Experimental Protocol: N-acetylation of 5-nitroindoline

To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an acetylating agent like acetic anhydride (1.2 equivalents) is added, often in the presence of a base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield 1-acetyl-5-nitroindoline, which can be purified by crystallization or column chromatography.

Experimental Protocol: Reduction of 1-acetyl-5-nitroindoline

The subsequent reduction of the nitro group to an amine can be achieved through various methods. A common approach is catalytic hydrogenation. 1-Acetyl-5-nitroindoline is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a specialized hydrogenation apparatus, and stirred for several hours at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to afford this compound.

Alternatively, chemical reduction methods can be employed. For instance, reacting 1-acetyl-5-nitroindoline with a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate at elevated temperatures can also yield the desired aminoindoline.

Applications in Medicinal Chemistry: A Case Study of a PERK Inhibitor

The utility of this compound as a building block is exemplified in its application in the synthesis of potent and selective kinase inhibitors. One prominent example is the development of GSK2606414, a first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.[3][4][5][6]

Synthesis of a PERK Inhibitor (GSK2606414 Analogue)

The synthesis of GSK2606414 and its analogues often involves the coupling of the this compound core with a suitable heterocyclic partner. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for a PERK inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 1-acetyl-5-bromoindoline (1 equivalent), a suitable pyrrolo[2,3-d]pyrimidine boronic acid or ester derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled product.

Experimental Protocol: Amide Coupling

The intermediate from the Suzuki coupling is then subjected to an amide coupling reaction. To a solution of the intermediate and a carboxylic acid (e.g., 3-(trifluoromethyl)phenylacetic acid) in a solvent like DMF or DCM, a coupling agent such as HATU or EDC/HOBt is added, along with a base like DIPEA. The reaction is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of GSK2606414, a potent PERK inhibitor synthesized utilizing a 1-acetyl-indoline scaffold.

| Compound ID | Target | IC₅₀ (nM) | Assay Type | Cell Line | Reference |

| GSK2606414 | PERK | 0.4 | Kinase Assay | - | [7][8][9] |

| GSK2606414 | PERK | <30 | Cellular Autophosphorylation | A549 | [7] |

| GSK2606414 | - | 1700 | Cell Viability (72h) | ARPE-19 | [8] |

| GSK2656157 (analogue) | PERK | 0.9 | Kinase Assay | - | [5] |

Signaling Pathway

The Unfolded Protein Response (UPR) is a critical cellular signaling network that responds to endoplasmic reticulum (ER) stress. The PERK branch of the UPR plays a central role in this process.

Caption: The PERK branch of the UPR signaling pathway.

Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This results in the attenuation of global protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and induces the expression of genes involved in stress response and, under prolonged stress, apoptosis, often through the transcription factor CHOP.[3][4][6] GSK2606414 inhibits the kinase activity of PERK, thereby blocking this signaling cascade.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the efficient construction of complex molecules with diverse biological activities. The successful development of potent kinase inhibitors, such as the PERK inhibitor GSK2606414, highlights the potential of this scaffold in drug discovery. The strategic use of this compound enables the exploration of novel chemical space and the generation of drug candidates with improved pharmacological profiles. As our understanding of disease biology continues to grow, this adaptable building block is poised to play an increasingly important role in the design and synthesis of next-generation therapeutics.

References

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 9. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework that can be readily functionalized to interact with a wide array of biological targets. This unique characteristic has cemented its status as a "privileged scaffold," a molecular core that is capable of binding to multiple, unrelated classes of proteins with high affinity. This guide provides a comprehensive overview of the biological significance of the indoline scaffold, detailing its prevalence in approved therapeutics, its diverse pharmacological activities, and the molecular pathways it modulates.

The Indoline Scaffold in FDA-Approved Therapeutics

The structural motif of indoline is present in several drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its clinical relevance and therapeutic value. These drugs span various therapeutic areas, most notably in oncology.

Sunitinib , an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prominent example. It is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The indolin-2-one core of Sunitinib is crucial for its activity, enabling it to inhibit multiple RTKs including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1]

Another key oncology drug is Alectinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for ALK-positive non-small cell lung cancer (NSCLC).[1] Alectinib's efficacy is attributed to its potent and selective inhibition of ALK, preventing downstream signaling that drives tumor cell proliferation.[2][3]

Anticancer Activity: Targeting Key Signaling Pathways

The indoline scaffold is a prolific source of anticancer agents due to its ability to inhibit various protein kinases and other targets integral to cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition

Indoline derivatives frequently exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of these pathways is a common feature of many cancers.

Sunitinib , for instance, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. By binding to the ATP-binding pocket of these kinases, Sunitinib blocks the phosphorylation cascade that would otherwise lead to angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.[4][5] This multi-targeted approach is a key aspect of its therapeutic efficacy.

Alectinib specifically inhibits the ALK tyrosine kinase. In certain cancers, a genetic rearrangement can lead to the creation of an ALK fusion protein, which is constitutively active and drives oncogenesis. Alectinib blocks the kinase activity of this fusion protein, thereby inhibiting downstream signaling through pathways such as PI3K/AKT and MAPK, which ultimately leads to a reduction in tumor cell viability.[2][6]

Below is a diagram illustrating the general mechanism of action for Sunitinib.

Quantitative Anticancer Activity

The potency of indoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro activity of selected indoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Citation |

| 2a | Indole-based Tyrphostin | Huh-7 (Hepatocellular) | 0.04 | [2] |

| 3a | Ruthenium Complex of 2a | Huh-7 (Hepatocellular) | 0.01 | [2] |

| 2b | Indole-based Tyrphostin | HCT-116 (Colon) | <1 | [2] |

| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 | [7] |

| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 | [7] |

| 18c | Indole-derived Chalcone | Jurkat (T-cell leukemia) | 8.0 | [8] |

| 18c | Indole-derived Chalcone | HCT116 (Colon) | 18.2 | [8] |

| CHBC | Indoline-derived Mannich base | Glioblastoma (GBM) | 85 | [5] |

Antimicrobial Activity

The indoline scaffold is also a valuable template for the development of novel antimicrobial agents, addressing the growing threat of antibiotic resistance. Derivatives have shown activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The precise mechanisms of antimicrobial action for many indoline derivatives are still under investigation, but they are thought to involve the disruption of essential bacterial processes. Some compounds may interfere with cell wall synthesis, inhibit bacterial enzymes, or disrupt membrane integrity.

Quantitative Antimicrobial Activity

The efficacy of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below presents MIC values for representative indoline-based compounds.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Citation |

| 3ao | Indolylbenzo[d]imidazole | S. aureus (MRSA) | < 1 | [9] |

| 3aq | Indolylbenzo[d]imidazole | S. aureus (MRSA) | < 1 | [9] |

| 3ad | Indolylbenzo[d]imidazole | S. aureus | 3.9 | [9] |

| 6-bromo-4-iodoindole | Dihalogenated indole | S. aureus (MRSA) | 20-30 | [10] |

| 4-bromo-6-chloroindole | Dihalogenated indole | S. aureus (MRSA) | 20-30 | [10] |

Neuroprotective Effects

Indoline and its parent indole structure are found in molecules that exhibit significant neuroprotective properties. These compounds can mitigate neuronal damage caused by oxidative stress and neuroinflammation, which are key factors in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.

Mechanism of Action: The Nrf2 Pathway

A primary mechanism underlying the neuroprotective effects of certain indoline derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12] In the presence of oxidative stress or certain activators (like some indoline derivatives), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] This cellular defense mechanism helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage in neurons.[15]

The following diagram illustrates the activation of the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indoline derivatives.

General Protocol for Synthesis of 3,3-Disubstituted Indolines

The following is a representative protocol for the synthesis of 3,3-disubstituted indolines via a palladium-catalyzed four-component reaction, adapted from methodologies described in the literature.[16]

Materials:

-

Aryl iodide (e.g., 2-iodoanisole, 1.0 equiv)

-

Alkene-tethered electrophile (e.g., N-benzoyloxy 2-methylallylamine, 1.2 equiv)

-

External nucleophile (e.g., Isopropyl alcohol, used as solvent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)

-

Ligand (e.g., PPh₃, 20 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Norbornene (NBE, 1.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl iodide, palladium catalyst, ligand, base, and norbornene.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent and the external nucleophile (if not the solvent) via syringe.

-

Add the alkene-tethered electrophile to the reaction mixture.

-

Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).

-

Stir the reaction for the designated time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3,3-disubstituted indoline.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol for MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, based on standard procedures.[8][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indoline test compound, dissolved in DMSO to make a stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indoline test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent, following CLSI guidelines.[10][17]

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Indoline test compound, dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate.

-

In the first well of a row, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to create a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

The following workflow diagram illustrates the key steps in a typical drug discovery process involving an indoline scaffold.

Conclusion

The indoline scaffold continues to demonstrate its immense value in the field of drug discovery and development. Its presence in FDA-approved drugs for life-threatening diseases like cancer validates its utility as a pharmacophore. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, ensures that the indoline core will remain a focal point for medicinal chemists. The ability to modulate complex signaling pathways such as those involving RTKs and the Nrf2 transcription factor opens up numerous avenues for designing novel, targeted therapeutics. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacological profiles, further solidifying the biological significance of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchportal.tuni.fi [researchportal.tuni.fi]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ ipso conjunctive coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06409C [pubs.rsc.org]

- 17. idexx.dk [idexx.dk]

The Dual Role of the Acetyl Group in Modulating the Reactivity of 1-Acetyl-5-aminoindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-aminoindoline is a substituted indoline scaffold of significant interest in medicinal chemistry and drug development. The indoline core is a privileged structure found in numerous biologically active compounds. The reactivity of the this compound molecule is intricately governed by the interplay of its constituent functional groups: the electron-donating amino group at the 5-position and the electron-withdrawing acetyl group at the 1-position. This technical guide provides a comprehensive analysis of the role of the acetyl group in modulating the reactivity of the 5-aminoindoline core, with a focus on electrophilic aromatic substitution reactions. This document details the electronic and steric effects of the acetyl group, presents available data, outlines experimental protocols, and provides visualizations of key concepts.

The Indoline Core: A Brief Overview

The indoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The pyrrolidine part of the indoline is saturated, which differentiates it from the fully aromatic indole. This structural feature has a profound impact on its chemical reactivity. The lone pair of electrons on the nitrogen atom is not fully delocalized into the aromatic ring, making the benzene portion of the indoline more susceptible to electrophilic attack compared to indole itself, where the nitrogen lone pair is part of the aromatic sextet.

The Role of the Acetyl Group: A Double-Edged Sword

The acetyl group (-COCH₃) at the 1-position of the indoline ring plays a dual role in influencing the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects

The acetyl group is a classic electron-withdrawing group. The carbonyl carbon is electrophilic, and the oxygen atom is electronegative, leading to a resonance effect where the lone pair of electrons on the nitrogen atom is delocalized towards the carbonyl oxygen. This delocalization reduces the electron-donating ability of the nitrogen atom towards the benzene ring.

Caption: Electronic effect of the 1-acetyl group.

This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution reactions, making them slower compared to unsubstituted 5-aminoindoline.

In contrast, the amino group (-NH₂) at the 5-position is a strong electron-donating group. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions (positions 4 and 6). This activating effect strongly directs incoming electrophiles to these positions.

The overall reactivity of this compound is a balance between the deactivating effect of the 1-acetyl group and the activating effect of the 5-amino group. While the acetyl group tempers the high reactivity conferred by the amino group, the amino group's directing effect remains dominant.

Steric Effects

The acetyl group at the 1-position also exerts a steric hindrance effect. Although not directly attached to the benzene ring, its presence can influence the approach of bulky reagents to the adjacent positions, particularly the 7-position. However, in the context of electrophilic substitution on the benzene ring, its steric influence on the preferred 4 and 6 positions is generally considered minimal.

Reactivity in Electrophilic Aromatic Substitution

The primary sites of electrophilic attack on the this compound ring are predicted to be the positions ortho and para to the strongly activating amino group. Therefore, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions.

Caption: Predicted regioselectivity of electrophilic attack.

| Reaction | Reagents | Expected Major Product(s) | Predicted Relative Reactivity |

| Bromination | Br₂ in a polar solvent (e.g., acetic acid) | 1-Acetyl-4-bromo-5-aminoindoline and 1-Acetyl-6-bromo-5-aminoindoline | Moderate |

| Nitration | HNO₃/H₂SO₄ (carefully controlled conditions) | 1-Acetyl-5-amino-4-nitroindoline and 1-Acetyl-5-amino-6-nitroindoline | Low to Moderate (risk of oxidation) |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 1-Acetyl-4-acyl-5-aminoindoline and 1-Acetyl-6-acyl-5-aminoindoline | Low (potential for N-acylation of the amino group) |

Note: The relative reactivity is predicted to be lower than that of 5-aminoindoline due to the deactivating effect of the acetyl group. The amino group may also react with some electrophiles, necessitating the use of protecting groups in certain synthetic strategies.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the electrophilic substitution of this compound are not extensively reported. The following are proposed methodologies based on standard procedures for similar substrates. It is crucial that these protocols are optimized and performed with appropriate safety precautions in a laboratory setting.

N-Acetylation of 5-Aminoindoline

This protocol describes the synthesis of the title compound.

Materials:

-

5-Aminoindoline

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or water)

-

A base (e.g., triethylamine, sodium acetate, or aqueous sodium bicarbonate)

Procedure:

-

Dissolve 5-aminoindoline in the chosen solvent.

-

Add the base to the solution.

-

Slowly add acetic anhydride to the reaction mixture, maintaining the temperature (e.g., with an ice bath).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove the excess reagents and byproducts.

-

Dry the organic layer, evaporate the solvent, and purify the product (e.g., by recrystallization or column chromatography) to obtain this compound.

Characterizing 1-Acetyl-5-aminoindoline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-Acetyl-5-aminoindoline, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a framework for obtaining crucial physicochemical data essential for process development, formulation, and regulatory filings.

Due to the limited availability of public data on this compound, this guide focuses on establishing robust experimental protocols based on industry-standard practices and regulatory guidelines. The methodologies outlined herein will enable the generation of reliable solubility and stability profiles.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocol for determining the thermodynamic solubility of this compound in various relevant solvents.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold-standard for determining this parameter.[1][2][3]

-

Preparation of Solvents: Prepare a range of aqueous and organic solvents. For pharmaceutical applications, buffered solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are critical.[4] Common organic solvents to consider include ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker until equilibrium is reached. This may take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The average of at least three replicate measurements will determine the thermodynamic solubility in each solvent.

Data Presentation: Illustrative Solubility of this compound

The following table is a template for presenting the solubility data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | 7.0 (measured) | [Placeholder Value] |

| 0.1 N HCl | 25 | 1.2 | [Placeholder Value] |

| Acetate Buffer | 25 | 4.5 | [Placeholder Value] |

| Phosphate Buffer | 25 | 6.8 | [Placeholder Value] |

| Phosphate Buffer | 25 | 7.4 | [Placeholder Value] |

| Ethanol | 25 | N/A | [Placeholder Value] |

| Methanol | 25 | N/A | [Placeholder Value] |

| DMSO | 25 | N/A | [Placeholder Value] |

Stability Profile of this compound

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies involve subjecting the compound to a variety of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13] These studies are also instrumental in developing and validating a stability-indicating analytical method.[14][15][16]

A stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products must be developed and validated prior to initiating these studies.[17]

-

Hydrolytic Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and reflux for a defined period (e.g., 8 hours).[18] If no degradation is observed, stronger acid concentrations or longer exposure times may be used.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar period.[18]

-

Neutral Hydrolysis: Dissolve the compound in purified water and reflux.

-

-

Oxidative Degradation:

-

Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[13]

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[11]

-

-

Sample Analysis: Analyze all stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Data Presentation: Illustrative Forced Degradation of this compound

The following table is a template for presenting the forced degradation data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Retention Time) |

| 0.1 N HCl (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |

| 0.1 N NaOH (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |

| Purified Water (reflux) | 8 hours | [Placeholder Value] | [Placeholder Value] |

| 3% H₂O₂ (RT) | 24 hours | [Placeholder Value] | [Placeholder Value] |

| Photolytic (Solid) | 1.2 million lux hours | [Placeholder Value] | [Placeholder Value] |

| Photolytic (Solution) | 1.2 million lux hours | [Placeholder Value] | [Placeholder Value] |

| Thermal (60°C, Solid) | 7 days | [Placeholder Value] | [Placeholder Value] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the solubility and stability assessment of this compound.

Conclusion

This technical guide provides a standardized framework for determining the solubility and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data that is essential for informed decision-making throughout the chemical and pharmaceutical development process. The provided templates for data presentation and the experimental workflow diagram serve as practical tools for researchers in this field.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. asianjpr.com [asianjpr.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

The Synthetic Potential of 1-Acetyl-5-aminoindoline: A Technical Guide for Organic Chemists

Introduction

1-Acetyl-5-aminoindoline is a unique trifunctional molecule poised to be a versatile building block in modern organic synthesis. Its structure, featuring a saturated indoline core, a protected indolinic nitrogen via an acetyl group, and a reactive primary aromatic amine, offers a rich chemical landscape for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, targeting researchers and professionals in drug discovery and development. Due to the limited direct literature on this specific compound, this guide will draw upon established reactivity of analogous indoline, aniline, and N-acetylated systems to project its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be envisioned through a straightforward, multi-step sequence starting from commercially available 5-nitroindole. This proposed pathway leverages well-established methodologies in indole chemistry.

A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols (Analogous Reactions):

Step 1: Acetylation of 5-Nitroindole (Analogous to Indole Acetylation)

-

Procedure: To a solution of 5-nitroindole in acetic anhydride, anhydrous sodium acetate is added. The mixture is refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield 1-acetyl-5-nitroindole.[1]

Step 2: Reduction of the Nitro Group

-

Procedure: 1-Acetyl-5-nitroindole can be dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the nitro group is completely reduced to the amine.[2] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

Step 3: Reduction of the Indole Ring

-

Procedure: The catalytic hydrogenation of the indole ring to an indoline can be challenging due to the aromaticity of the indole nucleus.[3] A robust method involves the use of a platinum on carbon (Pt/C) catalyst in the presence of an acid, such as p-toluenesulfonic acid, in water under a hydrogen atmosphere.[3] This method has been shown to be effective for a variety of substituted indoles.[3] Another approach is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium.[3]

Applications in Organic Synthesis

The trifunctional nature of this compound opens up a multitude of possibilities for its use as a synthetic intermediate. The reactivity of the 5-amino group, the N-acetyl moiety, and the indoline scaffold can be selectively exploited.

Reactions of the 5-Amino Group

The primary aromatic amino group is a versatile handle for a wide range of chemical transformations, analogous to those of aniline.

2.1.1. Diazotization and Azo Coupling

The 5-amino group can be readily converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents (halogens, cyano, etc.) or in azo coupling reactions to form azo dyes.[4][5]

Figure 2: Potential diazotization and subsequent reactions of this compound.

Experimental Protocol (General Diazotization):

-

Procedure: A solution of the aromatic amine in an aqueous mineral acid (e.g., HCl) is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[6]

2.1.2. Amide and Sulfonamide Formation

The 5-amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

2.1.3. Condensation Reactions

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. This is a key transformation in the synthesis of many pharmaceutical compounds. For instance, 5-aminoindole has been shown to react with acetone or mesityl oxide to form tricyclic quinoline derivatives.[7]

Electrophilic Aromatic Substitution

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution. The directing effects of the substituents will govern the position of substitution. The 5-amino group is a strongly activating, ortho, para-director, while the N-acetyl group is deactivating but also ortho, para-directing with respect to the nitrogen atom of the indoline ring. The overall outcome will depend on the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[8][9]

Figure 3: Potential electrophilic aromatic substitution reactions on this compound.

Reactions Involving the N-Acetyl Group and Indoline Nitrogen

The N-acetyl group serves as a protecting group for the indoline nitrogen, reducing its nucleophilicity and basicity. This group can be removed under acidic or basic conditions to liberate the free indoline nitrogen, which can then participate in further reactions such as N-alkylation or N-arylation. The N-acetyl group in N-acetyl-7-nitroindoline has been shown to be photoreactive, enabling the acetylation of amines.[10]

Modification of the Indoline Ring

The indoline scaffold itself can be a target for modification. For instance, dehydrogenation can regenerate the indole aromaticity, providing a route to substituted 1-acetyl-5-aminoindoles.

Quantitative Data from Analogous Systems

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitro Group Reduction | 5-Nitroindole | H₂, Pd/C, 4.0 MPa, 80 °C, 24 h | 5-Aminoindole | 98% | [2] |

| Indole Reduction | Various unprotected indoles | H₂, Pt/C, p-TsOH, H₂O, rt | Corresponding indolines | Excellent | [3] |

| Condensation | 5-Aminoindole | Acetone, I₂ (cat.), reflux, 3 h | Tricyclic quinoline derivative | 42% | [7] |

| N-Acylation of Indole | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, xylene, 140 °C, 12 h | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | [11] |

Conclusion